3-Fluoro-4-(2-methoxyethoxy)benzoic acid

Vue d'ensemble

Description

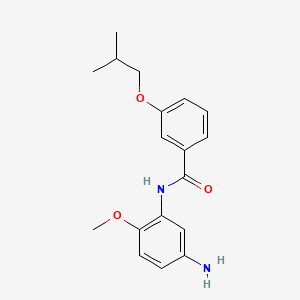

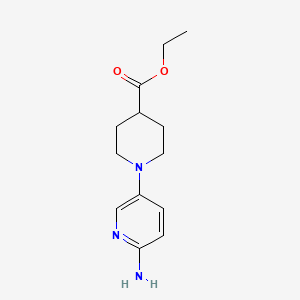

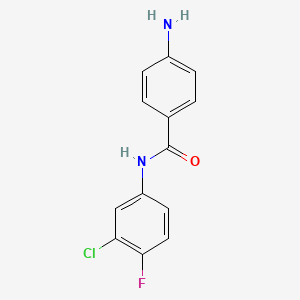

3-Fluoro-4-(2-methoxyethoxy)benzoic acid is a chemical compound with the formula C10H11FO4 . It is used for research and development purposes . It is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid consists of a benzoic acid core with a fluoro group at the 3rd position and a methoxyethoxy group at the 4th position .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

3-Fluoro-4-(2-methoxyethoxy)benzoic acid: is utilized as an intermediate in the synthesis of pharmaceuticals targeting Alzheimer’s disease. The compound’s ability to undergo Fischer esterification to produce esters with ligustrazine moieties is particularly valuable. These esters have shown promise in treating neurodegenerative conditions, offering a potential pathway to alleviate symptoms or slow the progression of Alzheimer’s .

Antimicrobial Applications

The transformation of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid into hydrazide forms is a stepping stone towards creating oxadiazoles, which are compounds known for their antimicrobial properties. This application is significant in the development of new antibiotics and treatments for bacterial infections, contributing to the fight against antibiotic-resistant strains .

Nucleophilic Aromatic Substitution

The fluorine atom in 3-Fluoro-4-(2-methoxyethoxy)benzoic acid enables nucleophilic aromatic substitution reactions. This property is essential for modifying the compound to create various derivatives, which can be used in further chemical synthesis and drug development processes .

Friedel-Crafts Acylation Reaction

By converting 3-Fluoro-4-(2-methoxyethoxy)benzoic acid into benzoyl chloride using thionyl chloride, its reactivity is enhanced. This enables it to participate in Friedel-Crafts acylation reactions, a crucial step in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals .

Synthesis of Heparan Sulfate Mimetics

3-Fluoro-4-(2-methoxyethoxy)benzoic acid: serves as a starting reagent in the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds. These mimetics have therapeutic potential in various medical applications, including as anticoagulants or in cancer treatment .

Safety And Hazards

The safety data sheet for 3-Fluoro-4-(2-methoxyethoxy)benzoic acid suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .

Propriétés

IUPAC Name |

3-fluoro-4-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUFGTOHKSVJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-methoxyethoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1385852.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)

![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)

![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)